ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Overview
Description
Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring, a pyrrolidinone moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions
Benzothiazole Core Formation: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Benzoyl and Pyrrolidinone Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the pyrrolidinone moiety can be added through a condensation reaction with an appropriate amine.
Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole, share some structural features and may have related biological activities.
Pyrrolidinone Derivatives: Compounds like N-methylpyrrolidinone have similar pyrrolidinone moieties and may exhibit comparable chemical reactivity.
Ethyl Esters: Other ethyl esters, such as ethyl acetate, share the ester functional group and may have similar physical properties.
Properties
IUPAC Name |
ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-4-32-21(30)13-26-18-11-14(2)10-15(3)22(18)33-24(26)25-23(31)16-6-5-7-17(12-16)27-19(28)8-9-20(27)29/h5-7,10-12H,4,8-9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNIMDMOMIZSJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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